

13C NMR chemical shifts of Tert-butyl pent-4-EN-1-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl pent-4-EN-1-ylcarbamate*

Cat. No.: B1280879

[Get Quote](#)

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of **Tert-butyl pent-4-en-1-ylcarbamate**

Introduction

Tert-butyl pent-4-en-1-ylcarbamate is a valuable bifunctional organic building block, incorporating a terminal alkene for further functionalization (e.g., via metathesis, hydrogenation, or hydroboration) and a tert-butyloxycarbonyl (Boc) protected amine, a staple in peptide synthesis and medicinal chemistry. The precise structural elucidation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, unambiguous information about the carbon skeleton of a molecule.

This technical guide offers a comprehensive analysis of the 13C NMR spectrum of **Tert-butyl pent-4-en-1-ylcarbamate**. As direct, peer-reviewed experimental data for this specific compound is not readily available in public spectral databases like the Spectral Database for Organic Compounds (SDBS)[1][2], this guide will leverage established principles of NMR theory, data from analogous structures, and predictive methodologies to provide a robust and well-reasoned assignment of its 13C chemical shifts. We will delve into the theoretical underpinnings that govern the chemical shift of each carbon atom, present a detailed

experimental protocol for data acquisition, and provide expert insights into spectral interpretation for researchers, scientists, and drug development professionals.

Core Principles: Factors Influencing ^{13}C Chemical Shifts

The chemical shift (δ) of a ^{13}C nucleus is highly sensitive to its local electronic environment. Understanding the key factors influencing these shifts is crucial for accurate spectral assignment. For **Tert-butyl pent-4-en-1-ylcarbamate**, the primary determinants are atomic hybridization, electronegativity, and steric effects.[\[3\]](#)

- Hybridization State: The hybridization of the carbon atom has a profound effect on its chemical shift. Generally, the trend for chemical shifts is $\text{sp} > \text{sp}^2 > \text{sp}^3$. Carbonyl carbons (sp^2) are significantly deshielded and appear far downfield (160-220 ppm), followed by other sp^2 carbons like alkenes and aromatics (100-150 ppm). sp^3 -hybridized carbons are the most shielded, typically appearing upfield (0-90 ppm).[\[4\]](#)[\[5\]](#)
- Electronegativity: The presence of electronegative atoms (such as oxygen and nitrogen in the carbamate group) causes a deshielding effect on adjacent carbons. These atoms withdraw electron density from the carbon nucleus, reducing its shielding and shifting its resonance downfield to a higher ppm value. The magnitude of this effect diminishes with distance.[\[5\]](#)[\[6\]](#)
- Inductive and Steric Effects: The overall electronic and spatial arrangement of substituent groups contributes to the final chemical shift, leading to the unique spectral fingerprint of the molecule.

Predicted ^{13}C NMR Spectrum and Structural Assignment

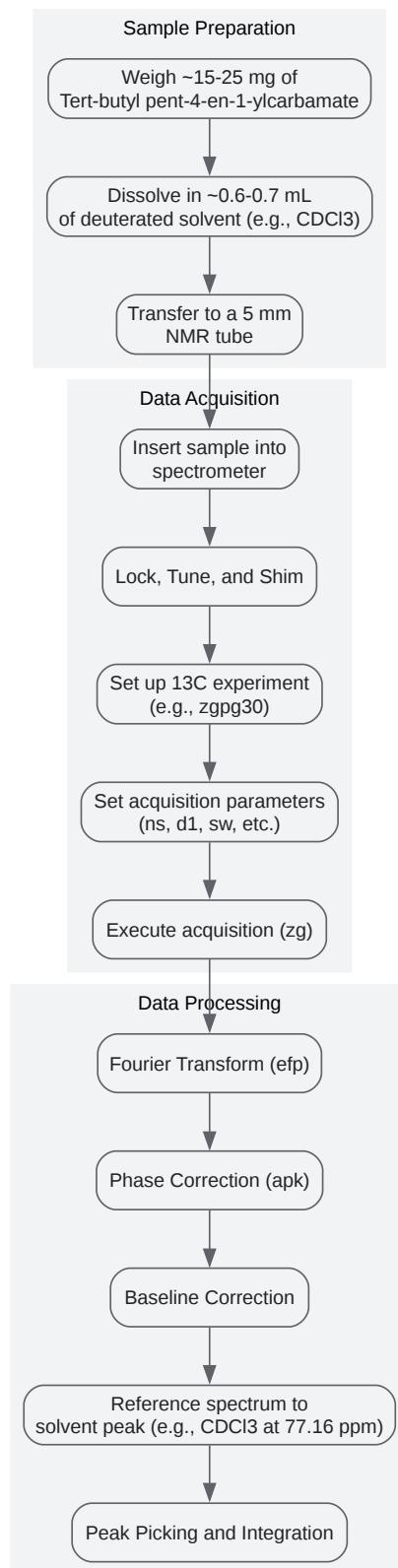
In the absence of a published experimental spectrum, we can utilize computational prediction methods. Modern algorithms, including machine learning models and Density Functional Theory (DFT) calculations, provide highly accurate estimations of ^{13}C NMR chemical shifts.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The following assignments are based on these predictive principles and comparison with experimentally verified data for similar functional groups.[\[12\]](#)[\[13\]](#)

Below is the structure of **Tert-butyl pent-4-en-1-ylcarbamate** with the IUPAC numbering convention applied for the purpose of NMR assignment.

Caption: Structure of **Tert-butyl pent-4-en-1-ylcarbamate** with carbon numbering for NMR assignment.

Data Summary: Predicted Chemical Shifts

Carbon Number	Carbon Type	Predicted Chemical Shift (δ , ppm)	Rationale
C6	Carbonyl (C=O)	~156.0	sp ² hybridized and bonded to two electronegative atoms (O and N), resulting in strong deshielding. This is characteristic for carbamate carbonyls. [12]
C4	Alkene (-CH=)	~138.2	sp ² hybridized alkene carbon. As the internal, more substituted carbon of the double bond, it appears further downfield than the terminal C5.
C5	Alkene (=CH ₂)	~114.8	Terminal sp ² hybridized alkene carbon. Less substituted and therefore more shielded than C4.
C7	Quaternary (-C(CH ₃) ₃)	~79.0	sp ³ carbon bonded to the carbamate oxygen. The electronegativity of the oxygen causes a significant downfield shift. This signal is a hallmark of the Boc-protecting group. [12] [13]


C1	Methylene (-CH ₂ -N)	~40.5	sp ³ carbon directly attached to the electronegative nitrogen atom, causing a downfield shift relative to other alkyl carbons.
C3	Methylene (-CH ₂ -C=)	~31.5	Allylic sp ³ carbon. Its position adjacent to the double bond results in a moderate downfield shift.
C2	Methylene (-CH ₂ -)	~29.0	Standard sp ³ alkyl carbon, positioned away from the primary influence of the heteroatoms and the double bond.
C8, C9, C10	Methyl (-CH ₃)	~28.4	Three magnetically equivalent sp ³ methyl carbons of the tert-butyl group. This sharp, intense signal is highly characteristic of the Boc group. [12] [13]

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality, reproducible ¹³C NMR spectrum requires a standardized and well-reasoned methodology. The following protocol is designed for a typical modern NMR spectrometer (e.g., 300-500 MHz).

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for ^{13}C NMR spectral acquisition and processing.

Step-by-Step Methodology

- Sample Preparation:
 - Rationale: Adequate concentration is needed to overcome the low natural abundance (1.1%) of ^{13}C .
 - Protocol: Accurately weigh 15-25 mg of **Tert-butyl pent-4-en-1-ylcarbamate** into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is an excellent choice for this non-polar to moderately polar compound and its residual signal at 77.16 ppm provides a convenient internal reference.[14] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Rationale: Proper instrument calibration is critical for obtaining high-resolution data and accurate chemical shifts.
 - Protocol: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the ^{13}C probe to the sample, and perform automated or manual shimming to optimize magnetic field homogeneity.
- Data Acquisition:
 - Rationale: Parameter selection is a balance between signal-to-noise, resolution, and experiment time.
 - Protocol: Use a standard proton-decoupled ^{13}C pulse sequence (e.g., zgpg30 on Bruker systems). Key parameters include:
 - Number of Scans (ns): Set between 256 to 1024 scans. A higher number of scans increases the signal-to-noise ratio, which is particularly important for quaternary carbons (C6, C7) that have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

- Relaxation Delay (d1): Set to 2-5 seconds. A longer delay ensures that all carbons, especially the slow-relaxing quaternary carbons, have fully relaxed before the next pulse, allowing for more accurate quantitative analysis if needed.[15]
- Spectral Width (sw): Set to ~220-240 ppm to ensure all signals, from the shielded alkyl carbons to the highly deshielded carbonyl carbon, are captured.
- Data Processing:
 - Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.
 - Protocol: Apply an exponential multiplying function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier Transform. Perform automated and/or manual phase correction to ensure all peaks are in the positive absorptive phase. Apply a baseline correction. Calibrate the chemical shift axis by setting the CDCl_3 solvent peak to 77.16 ppm. Finally, identify and label the peaks.

Conclusion

The ^{13}C NMR spectrum of **Tert-butyl pent-4-en-1-ylcarbamate** provides a distinct and information-rich fingerprint that is indispensable for its structural verification. The key diagnostic signals include the downfield carbamate carbonyl (~156.0 ppm), the two sp^2 alkene carbons (~138.2 and ~114.8 ppm), and the highly characteristic signals of the Boc-protecting group: the quaternary carbon at ~79.0 ppm and the intense, equivalent methyl carbons at ~28.4 ppm. The remaining sp^3 carbons of the pentenyl chain are resolved in the upfield region according to the electronic influences of the neighboring functional groups. By understanding the fundamental principles of ^{13}C NMR and employing a robust experimental protocol, researchers can confidently utilize this technique to confirm the identity and purity of this versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.11 Characteristics of ^{13}C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CASPRE [caspre.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. Chemical shift prediction in ^{13}C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. r-nmr.eu [r-nmr.eu]
- To cite this document: BenchChem. [13C NMR chemical shifts of Tert-butyl pent-4-EN-1-ylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280879#13c-nmr-chemical-shifts-of-tert-butyl-pent-4-en-1-ylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com